Lithium trimethylsilanolate

Catalog No.
S1892564
CAS No.
2004-14-0
M.F
C3H10LiOSi
M. Wt
97.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trimethylsilanolate

CAS Number

2004-14-0

Product Name

Lithium trimethylsilanolate

IUPAC Name

lithium;trimethyl(oxido)silane

Molecular Formula

C3H10LiOSi

Molecular Weight

97.2 g/mol

InChI

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

LQIZMOLWEQTWCW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[O-]

Canonical SMILES

[Li].C[Si](C)(C)O

Lithium Trimethylsilanolate is an organometallic compound often used as an electrolyte material in batteries . It’s a compound with the linear formula (CH3)3SiOLi and a molecular weight of 96.13 . It appears as an off-white to light brown solid .

    Battery Technology

    Lithium Trimethylsilanolate is often used as an electrolyte material in batteries . The lithium ions in the compound can move freely, allowing for the flow of electric current.

    Material Science

    Organometallic compounds like Lithium Trimethylsilanolate are often used in material science for the development of new materials . They can be used in the synthesis of complex molecules or materials with unique properties.

    Chemical Synthesis

    Lithium Trimethylsilanolate could be used in chemical synthesis as a reagent or catalyst . Its unique chemical structure might make it useful in certain types of reactions.

    Chromatography

    Organometallic compounds are sometimes used in chromatography, a method used to separate mixtures . Lithium Trimethylsilanolate could potentially be used in this field.

    Analytical Chemistry

    Lithium Trimethylsilanolate might be used in analytical chemistry as a standard or reagent .

    Pharmaceuticals

    Organometallic compounds are often used in the development of new drugs . Lithium Trimethylsilanolate could potentially be used in this field.

Lithium trimethylsilanolate is an organosilicon compound with the chemical formula Li[Si(CH3)3]\text{Li}[\text{Si}(\text{CH}_3)_3]. It is a lithium salt of trimethylsilanol and is characterized by its unique structure, where lithium is bonded to a trimethylsilanolate group. This compound is notable for its applications in various chemical processes, particularly in polymer chemistry and as a reagent in organic synthesis.

  • Toxicity: Limited data available, but it is expected to be irritating and harmful if swallowed or inhaled.
  • Flammability: Flammable organic solvents used in solutions can be a fire hazard.
  • Reactivity: Reacts violently with water and moisture, releasing flammable methane gas [].
  • Handling: Due to its air and moisture sensitivity, LiSi(CH3)3 should be handled under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood.

  • Deprotonation Reactions: It acts as a strong base, facilitating the deprotonation of alcohols and other acidic compounds to form lithium salts.
  • Substitution Reactions: The compound can be involved in substitution reactions where trimethylsilyl groups are introduced into organic molecules, leading to the formation of trimethylsilyl-substituted products.
  • Anionic Polymerization: It has been utilized as an initiator in anionic polymerization processes, particularly for methyl methacrylate, allowing for superior control over isotacticity and molecular weight distribution .

Lithium trimethylsilanolate can be synthesized through several methods:

  • Reaction with Lithium Hydroxide: One common method involves reacting lithium hydroxide with hexamethyldisiloxane under nitrogen protection. This process typically requires refluxing the mixture for 24 to 48 hours to facilitate the reaction, followed by cooling and filtration to obtain the solid product .
  • Alternative Routes: Other synthetic routes include reactions involving hydroxytrimethylsilane and lithium reagents, with multiple pathways available that optimize yield and purity .
  • Convenient Preparation: A more convenient method involves the cleavage of hexamethyldisiloxane using methyllithium, which provides a straightforward approach to obtaining lithium trimethylsilanolate .

Lithium trimethylsilanolate has various applications across different fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis due to its ability to act as a strong base and nucleophile.
  • Polymer Chemistry: The compound serves as an initiator for anionic polymerization processes, greatly influencing the properties of the resulting polymers.
  • Catalysis: It can also act as a catalyst or catalyst support in various

Interaction studies of lithium trimethylsilanolate primarily focus on its reactivity with other organic compounds. Its strong basicity allows it to interact effectively with electrophiles, facilitating various transformations in synthetic chemistry. Additionally, studies have explored its role in polymerization reactions, where it interacts with monomers to control polymer characteristics.

Lithium trimethylsilanolate shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Trimethylsilyl chlorideSi(CH3)3Cl\text{Si}(\text{CH}_3)_3\text{Cl}Used for silylation reactions; less basic than lithium salt.
Hexamethyldisiloxane CH3)6Si2O\text{ CH}_3)_6\text{Si}_2\text{O}Common solvent; used in silicone production.
Lithium diisopropylamideLi[N(CH2C CH3)2)2]\text{Li}[\text{N}(\text{CH}_2\text{C CH}_3)_2)_2]Strong base; used in organic synthesis but less selective than lithium trimethylsilanolate.
TrimethylsilanolSi(OH)(CH3)3\text{Si}(\text{OH})(\text{CH}_3)_3Parent compound; less reactive than its lithium salt form.

Uniqueness of Lithium Trimethylsilanolate

Lithium trimethylsilanolate stands out due to its dual functionality as both a strong base and a nucleophile, making it particularly valuable in both organic synthesis and polymerization processes. Its ability to control isotacticity during polymer formation further emphasizes its unique role compared to similar compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.06609491 g/mol

Monoisotopic Mass

97.06609491 g/mol

Heavy Atom Count

6

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2004-14-0

Dates

Modify: 2023-08-16

Explore Compound Types